molecular formula C8H7ClO3S B1312745 4-(Methanesulfonyl)benzoyl chloride CAS No. 40913-92-6

4-(Methanesulfonyl)benzoyl chloride

Cat. No.: B1312745
CAS No.: 40913-92-6
M. Wt: 218.66 g/mol
InChI Key: IPEIDGXNXFPGBG-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)benzoyl chloride (CAS 40913-92-6) is a specialized acyl chloride featuring a methanesulfonyl (–SO₂CH₃) substituent at the para position of the benzoyl group. This dual-functional compound combines the electrophilic reactivity of the acyl chloride group with the electron-withdrawing properties of the sulfonyl moiety, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its synthesis typically involves the chlorination of 4-(methanesulfonyl)benzoic acid using agents like thionyl chloride (SOCl₂) .

Properties

IUPAC Name

4-methylsulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEIDGXNXFPGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460905
Record name 4-methanesulfonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40913-92-6
Record name 4-Methylsulfonylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40913-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methanesulfonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methanesulfonyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(methanesulfonyl)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

    Reduction: The compound can be reduced to 4-(methanesulfonyl)benzyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride or sodium borohydride are used as reducing agents, often in anhydrous ether or tetrahydrofuran as solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Alcohols: Formed by reduction.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 4-(Methanesulfonyl)benzoyl chloride is as an intermediate in pharmaceutical synthesis. It is utilized in the preparation of various sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial properties. The compound's reactive chlorobenzoyl group allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules .

Modification of Biomolecules

The compound has been employed for the modification of biomolecules, including proteins and carbohydrates. By attaching the 4-(methanesulfonyl)benzoyl group to these biomolecules, researchers can alter their properties such as solubility, stability, and biological activity. This application is crucial in drug development and biochemistry .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound have been explored for their herbicidal properties. Research indicates that compounds synthesized from this chlorobenzoyl derivative can effectively control broadleaf weeds and grassy weeds in crops like corn, enhancing crop yield and sustainability .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study detailed the synthesis of a series of sulfonamide derivatives using this compound as a key intermediate. The derivatives exhibited significant antibacterial activity against various strains of bacteria, showcasing the compound's utility in developing new antibiotics.

Case Study 2: Modification of Proteins

Research conducted on the modification of proteins with this compound demonstrated that the attachment of this compound could enhance protein stability and solubility in aqueous solutions. This modification was particularly beneficial for therapeutic proteins, improving their pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 4-(methanesulfonyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles, forming stable amide, ester, or thioester bonds. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, modulating their activity. The methanesulfonyl group can also enhance the solubility and stability of the resulting compounds.

Comparison with Similar Compounds

4-Methylbenzoyl Chloride (CAS 874-60-2)

  • Structure : A methyl group (–CH₃) replaces the methanesulfonyl group.
  • Reactivity : Lacks the electron-withdrawing sulfonyl group, making its acyl chloride less reactive in nucleophilic acyl substitutions compared to 4-(methanesulfonyl)benzoyl chloride.
  • Applications : Primarily used in the synthesis of esters and amides for fragrances and polymers .
  • Physical Properties : Molecular weight = 154.60 g/mol; boiling point (bp) = 213°C .

2-Methylbenzoyl Chloride (CAS 933-88-0)

  • Structure : Ortho-methyl substitution on the benzoyl group.
  • Reactivity : Steric hindrance from the ortho substituent reduces reactivity compared to para-substituted analogs.
  • Applications : Used in specialty chemical synthesis where steric effects are desirable .

4-Methoxyphenacyl Chloride (CAS 2196-99-8)

  • Structure : Methoxy (–OCH₃) and phenacyl (–COCH₂Cl) groups.
  • Reactivity : The electron-donating methoxy group decreases electrophilicity, contrasting with the electron-withdrawing sulfonyl group in this compound.
  • Physical Properties : Melting point (mp) = 98–100°C .

Sulfonyl Chlorides

4-Fluoro-2-methylbenzenesulfonyl Chloride

  • Structure : Sulfonyl chloride with fluoro and methyl substituents.
  • Reactivity : The sulfonyl chloride group is less reactive toward nucleophiles compared to acyl chlorides but is highly electrophilic in sulfonamide formation.
  • Applications : Used in synthesizing sulfonamide drugs and covalent inhibitors .

4-Chlorobenzylsulfonyl Chloride (CAS 6966-45-6)

  • Structure : Combines a chlorobenzyl group with a sulfonyl chloride.
  • Reactivity : Reacts with amines to form sulfonamides but lacks the acyl chloride functionality for dual reactivity.

Reactivity and Stability

This compound exhibits higher electrophilicity than simple benzoyl chlorides due to the electron-withdrawing sulfonyl group, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, it is classified as a highly reactive compound under safety guidelines, requiring controlled hydrolysis with 2.5 M NaOH at room temperature for safe disposal . In contrast, sulfonyl chlorides like benzenesulfonyl chloride require prolonged reflux with NaOH for complete degradation .

Physical and Spectral Data Comparison

Compound CAS Number Molecular Weight (g/mol) Reactivity Class Key Applications
This compound 40913-92-6 ~218.65* Highly reactive acyl chloride Drug intermediates
4-Methylbenzoyl chloride 874-60-2 154.60 Moderate reactivity Polymer/fragrance synthesis
Benzenesulfonyl chloride 98-09-9 176.62 Less reactive sulfonyl chloride Sulfonamide drugs

*Calculated based on molecular formula C₈H₇ClO₃S.

Biological Activity

4-(Methanesulfonyl)benzoyl chloride, with the molecular formula C₈H₇ClO₃S and CAS number 40913-92-6, is an organic compound known for its role as a reactive intermediate in organic synthesis. Its unique structure combines a methanesulfonyl group with a benzoyl chloride moiety, which imparts specific biological activities and reactivity patterns that are significant in medicinal chemistry and biochemical applications.

  • Molecular Weight : 218.66 g/mol
  • Appearance : White to light yellow solid
  • Melting Point : 131-133 °C
  • Reactivity : The presence of the acyl chloride functional group makes it highly reactive towards nucleophiles, facilitating its use in modifying biomolecules such as proteins and carbohydrates .

Biological Activity Overview

This compound has garnered interest due to its potential biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents. For example, it has shown promise in inhibiting adenosine kinase (AdK), an enzyme implicated in several diseases. In studies, derivatives of this compound exhibited significant inhibition rates, suggesting its potential as a lead compound in drug development .
  • Modification of Biomolecules : The attachment of the methanesulfonyl group can alter the solubility and stability of biomolecules, enhancing their biological activity. This modification is particularly useful in the synthesis of enzyme inhibitors and other therapeutic agents.

1. Enzyme Inhibition Studies

In a study evaluating various derivatives of this compound, compounds were tested for their inhibition of human adenosine kinase. The results indicated that certain derivatives displayed IC50 values significantly lower than traditional inhibitors, highlighting their potential for therapeutic applications.

CompoundIC50 (μM)% Inhibition at 50 μM
ControlND0
Compound A0.82 ± 0.0388.3 ± 0.3
Compound B0.048 ± 0.00188.4 ± 0.3
Compound C6.01 ± 0.1876.5 ± 0.9

Table summarizing the enzyme inhibition data from selected compounds derived from this compound .

2. Synthesis and Biological Evaluation

Research has demonstrated that compounds synthesized using this compound exhibit varying degrees of activity against pathogenic protozoa such as Trypanosoma cruzi and Leishmania donovani. These findings suggest that the compound can be utilized as a scaffold for developing new antiparasitic drugs.

Example Activity Against Pathogens:

  • T. b. rhodesiense: Potent activity observed with modified derivatives.
  • P. falciparum: Some derivatives showed significant inhibition compared to standard treatments .

3. Toxicity Assessments

Toxicity studies conducted on mammalian cell lines indicated that while some derivatives exhibited potent biological activity, they also presented varying levels of cytotoxicity. This necessitates careful consideration during the drug development process to balance efficacy and safety .

Q & A

Q. What are the common synthetic routes for 4-(Methanesulfonyl)benzoyl chloride, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves sulfonylation or chlorination steps. A common approach is the reaction of 4-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key factors affecting yield include:

  • Catalyst choice : Lewis acids like DMF (dimethylformamide) can accelerate the reaction by activating the carbonyl group .
  • Temperature control : Reactions are often conducted at reflux (60–80°C) to ensure complete conversion while avoiding decomposition.
  • Solvent selection : Dichloromethane or toluene is preferred due to their inertness and ability to dissolve both reactants and products.
    Purification via vacuum distillation or recrystallization is critical to isolate the product from unreacted starting materials or byproducts like HCl gas .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Due to its reactivity and corrosive nature, strict safety measures are required:

  • Personal Protective Equipment (PPE) : Wear impervious gloves (e.g., nitrile), sealed goggles, and a lab coat to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
  • Storage : Keep in a dry, cool place under inert gas (e.g., nitrogen) to prevent hydrolysis. Moisture-sensitive compounds like this degrade rapidly in humid environments .
  • Waste disposal : Neutralize residual material with a cold sodium bicarbonate solution before disposal as hazardous waste .

Advanced Research Questions

Q. How does this compound participate in nucleophilic acyl substitution reactions, and what factors influence its reactivity?

Answer: The compound acts as an electrophilic acylating agent due to the electron-withdrawing methanesulfonyl group, which enhances the electrophilicity of the carbonyl carbon. Key mechanistic considerations include:

  • Leaving group ability : The chloride ion is a good leaving group, facilitating substitution by nucleophiles (e.g., amines, alcohols).
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state and improve reaction rates .
  • Steric hindrance : The para-substituted methanesulfonyl group minimizes steric interference, enabling efficient reactions with bulky nucleophiles.
    Kinetic studies using NMR or HPLC can monitor reaction progress and optimize conditions .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.5–8.5 ppm) and the methanesulfonyl group (δ ~3.0 ppm for CH₃) .
    • IR : Detect characteristic peaks for sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1750 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Validate purity by comparing experimental and theoretical C/H/S/Cl ratios .

Q. How can researchers resolve low yields or side products during the synthesis of this compound derivatives?

Answer: Common issues and solutions include:

  • Hydrolysis side reactions : Use anhydrous solvents and inert atmospheres to prevent water ingress, which hydrolyzes the acyl chloride to the carboxylic acid .
  • Byproduct formation : Optimize stoichiometry (e.g., excess thionyl chloride) and reaction time to minimize incomplete conversion.
  • Purification challenges : Employ column chromatography with silica gel or preparative HPLC to separate derivatives from unreacted starting materials .
    Contradictions in reported methods (e.g., varying catalyst concentrations) should be addressed by systematic screening of reaction parameters .

Q. What role does this compound play in synthesizing bioactive molecules?

Answer: The compound is a versatile intermediate in medicinal chemistry:

  • Sulfonamide formation : Reacts with amines to create sulfonamides, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .
  • Prodrug synthesis : Acylates hydroxyl or amino groups in drug candidates to improve bioavailability .
  • Polymer chemistry : Used to modify polymer backbones for functional materials (e.g., ion-exchange resins) .
    Case studies include its use in synthesizing anti-osteoporosis agents via ultrasonic-assisted acylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Methanesulfonyl)benzoyl chloride
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4-(Methanesulfonyl)benzoyl chloride

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